(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of (4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (4-Methoxybenzo[b]thiophene-7-yl)methanol.
Conversion to Methanamine: The methanol derivative is then converted to the corresponding methanamine through a series of reactions involving reagents such as thionyl chloride and ammonia.
Formation of Hydrochloride Salt: Finally, the methanamine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group and the amine group can participate in substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(4-Methoxybenzo[b]thiophen-7-yl)methanol: This compound is a precursor in the synthesis of the methanamine hydrochloride derivative.
(4-Methoxybenzo[b]thiophen-7-yl)methanamine: The free base form of the hydrochloride salt.
Properties
IUPAC Name |
(4-methoxy-1-benzothiophen-7-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS.ClH/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10;/h2-5H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEOCECBDMLTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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